T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane
Brand Name: Vulcanchem
CAS No.: 42201-84-3
VCID: VC14164961
InChI: InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3
SMILES:
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

CAS No.: 42201-84-3

Cat. No.: VC14164961

Molecular Formula: C10H22O2Si

Molecular Weight: 202.37 g/mol

* For research use only. Not for human or veterinary use.

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane - 42201-84-3

Specification

CAS No. 42201-84-3
Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
IUPAC Name tert-butyl-(1-ethoxyethenoxy)-dimethylsilane
Standard InChI InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3
Standard InChI Key CMPNAJZXUCOAPV-UHFFFAOYSA-N
Canonical SMILES CCOC(=C)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane features a silicon atom bonded to three substituents: a tert-butyl group, two methyl groups, and an ethoxyvinyloxy chain. The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) provides significant steric bulk, shielding the silicon center and influencing the compound’s stability and reactivity. The ethoxyvinyloxy moiety (OCH2CH2OCH=CH2\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-\text{CH}=\text{CH}_2) introduces a reactive double bond, enabling participation in cycloadditions, polymerizations, and electrophilic substitutions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The 1H^1\text{H} NMR spectrum exhibits distinct signals: a singlet at δ\delta 0.1 ppm for the dimethylsilyl protons, a multiplet at δ\delta 1.2–1.4 ppm for the tert-butyl group, and resonances between δ\delta 3.5–4.5 ppm for the ethoxy and vinyl protons . The 13C^{13}\text{C} NMR spectrum shows peaks for the silicon-bonded carbons (δ\delta 18–25 ppm) and the vinyl carbons (δ\delta 115–125 ppm) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via silylation of 1-ethoxyvinyl alcohol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . A representative procedure involves:

  • Dissolving 1-ethoxyvinyl alcohol in anhydrous dichloromethane.

  • Adding TBSCl and imidazole at 0°C under inert atmosphere.

  • Stirring the mixture at room temperature for 12 hours.

  • Purifying the product via flash chromatography (hexane/ethyl acetate).

This method yields T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane in ~75% purity, with byproducts including disilylated derivatives .

Optimization Strategies

Reaction efficiency improves with:

  • Low temperatures (0–5°C) to minimize side reactions.

  • Anhydrous conditions to prevent hydrolysis of the silyl ether.

  • Catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate silylation .

Physicochemical Properties

PropertyValueMethod
Melting Point-45°CDSC
Boiling Point210–215°CDistillation
Density (20°C)0.89 g/cm³Pycnometry
Refractive Index (nD²⁰)1.428Abbe Refractometer
SolubilityMiscible with THF, DCMQualitative Analysis

The compound’s low polarity and high hydrophobicity make it soluble in organic solvents but insoluble in water . Its thermal stability (decomposition >200°C) suits high-temperature applications .

Reactivity and Functional Applications

Role in Organic Synthesis

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane serves as a protecting group for alcohols and amines. The TBS group is stable under acidic and basic conditions but removable via fluoride ions (e.g., TBAF) . For example, in the synthesis of polyketides, the compound protects hydroxyl intermediates during chain elongation .

Polymerization Initiator

The vinyl ether group undergoes cationic polymerization, forming poly(vinyl ether)s with controlled molecular weights. This reactivity is exploited in photoresist technologies, where the compound acts as a photoacid generator precursor .

Comparative Analysis with Analogous Silanes

CompoundCAS NumberKey DifferencesApplications
tert-Butyl(4-Iodobutoxy)dimethylsilane92511-12-1Iodine substituent enhances electrophilicityCross-coupling reactions
tert-Butyl(1-Isopropyloxyvinyloxy)dimethylsilane10922347Isopropyl group increases steric bulkAsymmetric synthesis
tert-Butyldimethylsilyl vinyl ether66031-93-4Simpler vinyl ether structureProtecting groups

The ethoxy group in T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane balances reactivity and stability, making it preferable in multi-step syntheses requiring orthogonal protection .

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